molecular formula C29H26N2O2 B11567177 4,4'-methanediylbis(2-{(E)-[(4-methylphenyl)imino]methyl}phenol)

4,4'-methanediylbis(2-{(E)-[(4-methylphenyl)imino]methyl}phenol)

Cat. No.: B11567177
M. Wt: 434.5 g/mol
InChI Key: FZTXWDRDBSAVQW-UHFFFAOYSA-N
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Description

4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL is a synthetic organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of hydroxyl and imino groups attached to a phenyl ring, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL typically involves the condensation of 4-hydroxybenzaldehyde with 4-methylphenylamine under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then reduced to yield the final product. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalyst such as hydrochloric acid

    Temperature: Room temperature to 60°C

    Reaction Time: 1-2 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The imino groups can be reduced to amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology

In biological research, 4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for therapeutic applications.

Medicine

In medicine, this compound is explored for its potential anti-inflammatory and anticancer properties. Its ability to modulate biological pathways is of significant interest for developing new treatments.

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL involves its interaction with specific molecular targets. The hydroxyl and imino groups allow it to form hydrogen bonds and interact with active sites of enzymes. This interaction can inhibit enzyme activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL
  • 4-METHYLPHENYLIMINO METHYL PHENOL

Uniqueness

4-({4-HYDROXY-3-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENYL}METHYL)-2-[(E)-[(4-METHYLPHENYL)IMINO]METHYL]PHENOL stands out due to its dual imino and hydroxyl functionalities, which provide a unique combination of reactivity and stability. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C29H26N2O2

Molecular Weight

434.5 g/mol

IUPAC Name

4-[[4-hydroxy-3-[(4-methylphenyl)iminomethyl]phenyl]methyl]-2-[(4-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C29H26N2O2/c1-20-3-9-26(10-4-20)30-18-24-16-22(7-13-28(24)32)15-23-8-14-29(33)25(17-23)19-31-27-11-5-21(2)6-12-27/h3-14,16-19,32-33H,15H2,1-2H3

InChI Key

FZTXWDRDBSAVQW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=CC2=C(C=CC(=C2)CC3=CC(=C(C=C3)O)C=NC4=CC=C(C=C4)C)O

Origin of Product

United States

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